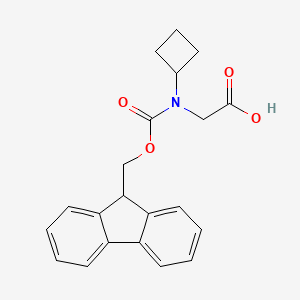
N-Fmoc-N-cyclobutyl-glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-N-cyclobutyl-glycine is a derivative of glycine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group and the glycine is substituted with a cyclobutyl group. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group is a widely used protecting group in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-N-cyclobutyl-glycine typically involves the following steps:
Protection of Glycine: Glycine is first protected by the Fmoc group. This is achieved by reacting glycine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Cyclobutyl Substitution: The protected glycine is then reacted with cyclobutylamine under appropriate conditions to introduce the cyclobutyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale protection of glycine using 9-fluorenylmethoxycarbonyl chloride.
- Subsequent reaction with cyclobutylamine under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-N-cyclobutyl-glycine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Substitution: The compound can participate in substitution reactions where the cyclobutyl group can be replaced or modified.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the Fmoc group.
Substitution: Various nucleophiles can be used under appropriate conditions to modify the cyclobutyl group.
Major Products:
Deprotected Glycine Derivative: Removal of the Fmoc group yields N-cyclobutyl-glycine.
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
N-Fmoc-N-cyclobutyl-glycine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: The compound is explored for its potential in developing peptide-based drugs.
Biological Studies: It is used in studies involving protein-protein interactions and enzyme-substrate interactions.
Material Science: The compound is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-Fmoc-N-cyclobutyl-glycine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon deprotection, the amino group is free to participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins.
Comparison with Similar Compounds
N-Fmoc-glycine: Similar to N-Fmoc-N-cyclobutyl-glycine but without the cyclobutyl group.
N-Fmoc-N-methyl-glycine: Contains a methyl group instead of a cyclobutyl group.
Uniqueness:
Cyclobutyl Group: The presence of the cyclobutyl group in this compound provides unique steric and electronic properties, making it distinct from other Fmoc-protected amino acids.
Stability: The compound offers enhanced stability during peptide synthesis, making it a valuable building block in the synthesis of complex peptides and proteins.
This compound is a versatile compound with significant applications in peptide synthesis, drug development, and material science. Its unique properties and stability make it an essential tool in various scientific research fields.
Properties
IUPAC Name |
2-[cyclobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)12-22(14-6-5-7-14)21(25)26-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19H,5-7,12-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDBMOREDMHPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














